molecular formula C10H13N3 B14875330 3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine

3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B14875330
M. Wt: 175.23 g/mol
InChI Key: OJCPWQPKWBGEGA-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-3-azabicyclo[310]hexan-6-amine is a bicyclic compound that features a pyridine ring fused to a bicyclo[310]hexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine typically involves the formation of the bicyclic core followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of vinyl azides with bicyclic cyclopropanols can lead to the formation of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the bicyclic core or the pyridine ring.

    Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to various reduced forms of the bicyclic core.

Scientific Research Applications

3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: Its potential use in the synthesis of novel materials and as a catalyst in various chemical processes is being explored.

Mechanism of Action

The mechanism by which 3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-3-azabicyclo[310]hexan-6-amine is unique due to the presence of both a pyridine ring and a bicyclic core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-pyridin-2-yl-3-azabicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C10H13N3/c11-10-7-5-13(6-8(7)10)9-3-1-2-4-12-9/h1-4,7-8,10H,5-6,11H2

InChI Key

OJCPWQPKWBGEGA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N)CN1C3=CC=CC=N3

Origin of Product

United States

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